
N-(1H-indazol-6-yl)-3-methoxy-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indazol-6-yl)-3-methoxy-4-nitrobenzenesulfonamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-3-methoxy-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the indazole core. One common method for synthesizing indazoles is through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . The methoxy and nitro groups can be introduced through electrophilic aromatic substitution reactions, while the sulfonamide group can be added via sulfonylation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce the formation of byproducts. This can be achieved by employing efficient catalysts, optimizing reaction conditions, and using high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-3-methoxy-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction of the nitro group: Formation of N-(1H-indazol-6-yl)-3-methoxy-4-aminobenzenesulfonamide.
Substitution of the methoxy group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-3-methoxy-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to the active site of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-indazol-6-yl)-3-methoxy-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(1H-indazol-6-yl)-3-chloro-4-nitrobenzenesulfonamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-(1H-indazol-6-yl)-3-methoxy-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the methoxy group can influence the compound’s solubility and reactivity, while the nitro group can participate in redox reactions, contributing to its potential therapeutic effects .
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-3-methoxy-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5S/c1-23-14-7-11(4-5-13(14)18(19)20)24(21,22)17-10-3-2-9-8-15-16-12(9)6-10/h2-8,17H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCCWIJSFCJZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
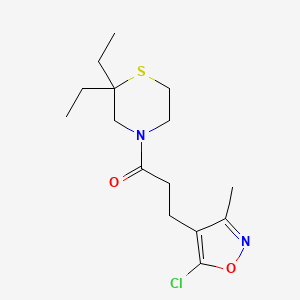

![2-acetamido-N-[2-oxo-2-[[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]amino]ethyl]acetamide](/img/structure/B6716335.png)
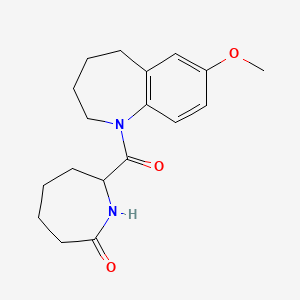
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(1-methyltetrazol-5-yl)ethyl]aniline](/img/structure/B6716350.png)
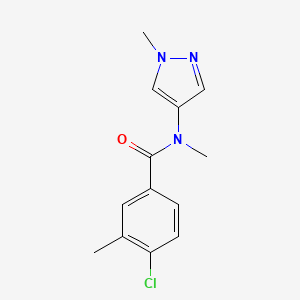
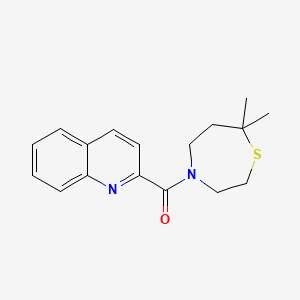
![N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide](/img/structure/B6716368.png)
![(5-Chlorothiophen-3-yl)-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6716375.png)
![methyl (1S,3R)-3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]cyclopentane-1-carboxylate](/img/structure/B6716382.png)
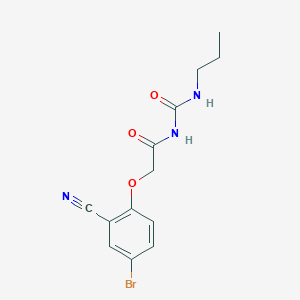
![N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B6716409.png)
![5-chloro-N-[1-(2-hydroxycyclohexyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6716411.png)
![Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate](/img/structure/B6716412.png)
